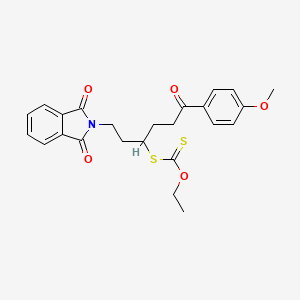
S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) O-ethyl carbonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) O-ethyl carbonodithioate” is a complex organic compound that features a combination of isoindolinone, methoxyphenyl, and carbonodithioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) O-ethyl carbonodithioate” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an amine.
Introduction of the Methoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction.
Formation of the Hexanone Chain: This can be synthesized through aldol condensation.
Attachment of the Carbonodithioate Group: This step might involve the reaction of the intermediate with carbon disulfide and an alkylating agent like ethyl iodide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonodithioate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Compounds with similar structures are often explored for their potential as pharmaceuticals, particularly in cancer and anti-inflammatory research.
Medicine
Therapeutic Agents: The compound might be investigated for its potential therapeutic effects.
Industry
Materials Science: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) O-ethyl carbonodithioate” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phthalimides: Compounds with a similar isoindolinone core.
Methoxyphenyl Derivatives: Compounds featuring the methoxyphenyl group.
Carbonodithioates: Compounds with the carbonodithioate functional group.
Uniqueness
“S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) O-ethyl carbonodithioate” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
The compound S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) O-ethyl carbonodithioate is a member of the isoindoline family, which has garnered attention for its diverse biological activities, particularly in anticancer and antioxidant properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H15NO4 |
| Molecular Weight | 309.316 g/mol |
| LogP | 2.8028 |
| Polar Surface Area (PSA) | 63.68 Ų |
These properties suggest that the compound has moderate lipophilicity and a significant polar surface area, which may influence its bioavailability and interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) have shown promising anticancer effects. A notable study evaluated various isoindoline derivatives against a panel of 56 cancer cell lines, revealing that certain analogs exhibited significant growth inhibition.
Case Study: Anticancer Efficacy
One study focused on the compound 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea , which was part of a series derived from the isoindoline scaffold. This compound demonstrated:
- Percentage Growth Inhibition (PGI) against various cancer lines:
- MCF7 (Breast Cancer): 83.48%
- CAKI-1 (Kidney Cancer): 78.52%
- UACC-62 (Melanoma): 80.81%
These results indicate that modifications on the isoindoline core can lead to enhanced anticancer activity, suggesting potential pathways for drug development in oncology .
Antioxidant Activity
Antioxidant properties are critical in mitigating oxidative stress-related diseases. Compounds structurally related to S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) have been tested for their ability to scavenge free radicals.
Findings on Antioxidant Activity
In a comparative study of various derivatives, two compounds exhibited significant antioxidant activity with IC50 values:
| Compound | IC50 (µM) |
|---|---|
| 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | 15.99 ± 0.10 |
| 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | 16.05 ± 0.15 |
These findings highlight the potential of these compounds as therapeutic agents in oxidative stress-related conditions .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : Compounds inhibit key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Antioxidant Defense : Scavenging reactive oxygen species (ROS), thus protecting cells from oxidative damage.
Properties
Molecular Formula |
C24H25NO5S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
O-ethyl [1-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl]sulfanylmethanethioate |
InChI |
InChI=1S/C24H25NO5S2/c1-3-30-24(31)32-18(12-13-21(26)16-8-10-17(29-2)11-9-16)14-15-25-22(27)19-6-4-5-7-20(19)23(25)28/h4-11,18H,3,12-15H2,1-2H3 |
InChI Key |
DABVAXLAJMARJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SC(CCC(=O)C1=CC=C(C=C1)OC)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















